molecular formula C11H11N5O2 B1296716 4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide CAS No. 89562-40-3

4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide

Cat. No. B1296716
CAS RN: 89562-40-3
M. Wt: 245.24 g/mol
InChI Key: OPVSAFKUPCRXIQ-UHFFFAOYSA-N
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Description

The compound “4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide” is not well-documented in the literature. However, a similar compound, “N-[4-(hydrazinocarbonyl)phenyl]acetamide” has been described1. It has a molecular formula of C9H11N3O2 and a molecular weight of 193.20 g/mol1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide”. However, hydrazine derivatives have been used in the synthesis of various compounds23. For instance, hydrazine hydrate has been used in a four-component domino reaction for the synthesis of 3-methyl-4-phenyl-1,4-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]- pyrimidine-5,7-(6H,8H)-dione derivatives2.



Molecular Structure Analysis

The molecular structure of “4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide” is not readily available. However, the structure of a similar compound, “N-[4-(hydrazinocarbonyl)phenyl]acetamide”, has been reported1. It includes a hydrazinecarbonyl group attached to a phenyl ring1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide”. However, hydrazine derivatives are known to participate in various chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide” are not well-documented. However, a similar compound, “N-[4-(hydrazinocarbonyl)phenyl]acetamide”, has a molecular weight of 193.20 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 21.


Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactions of related compounds, such as imidazoles and triazines, have been explored in scientific research. For instance, the study by Baig et al. (1982) discusses the synthesis of pyrazol-4-ylidenehydrazinoimidazoles through hydrazinolysis of imidazo[5,1-c][1,2,4]-triazines, revealing insights into the reactivity of such compounds and their potential applications in creating novel heterocyclic structures. This research highlights the versatility of hydrazine derivatives in synthesizing complex molecular frameworks, which could be relevant to the study of 4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide (Baig, Stevens, Stone, & Lunt, 1982).

Antimicrobial Activity

Derivatives of imidazole carboxamides have been investigated for their antimicrobial properties. Abdelwahab et al. (2007) synthesized various derivatives and found that certain compounds exhibited promising effects against the growth of Leuconostoc sp. and other microorganisms. This suggests the potential of 4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide derivatives in antimicrobial applications, particularly in combating bacterial and fungal infections (Abdelwahab, El-Haddad, Eid, Bedair, El-Deeb, & El-Sherbeny, 2007).

Biological Activity and Drug Design

The structural modification of imidazole carboxamides can lead to compounds with significant biological activities. For example, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their cytotoxic activities, demonstrating the potential of imidazole derivatives in drug design and cancer research. These findings underline the importance of exploring the biological activities of compounds related to 4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide for their potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Antitumor Applications

Imidazole derivatives have been studied for their antitumor properties. The research by Baig and Stevens (1987) on the reactions of mitozolomide, an imidazole derivative, with various nucleophiles, sheds light on the potential antitumor applications of such compounds. This work contributes to understanding the chemical behavior of imidazole derivatives under different conditions, which is crucial for the development of antitumor agents based on the imidazole ring system (Baig & Stevens, 1987).

Safety And Hazards

The safety and hazards of “4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide” are not well-documented. However, a similar compound, “4-(hydrazinecarbonyl)phenylboronic acid”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.


Future Directions

Given the lack of information on “4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide”, future research could focus on its synthesis, characterization, and potential applications. The study of its physical and chemical properties, mechanism of action, and safety profile would also be beneficial.


properties

IUPAC Name

4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c12-16-11(18)9-8(13-6-14-9)10(17)15-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVSAFKUPCRXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340459
Record name 4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide

CAS RN

89562-40-3
Record name 4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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